6-Bromo-2,3,4-trifluoroaniline
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Overview
Description
FR 58664 is a chemical compound known for its application in the treatment of heart failure disease . It has garnered significant attention in the scientific community due to its potential therapeutic benefits and unique chemical properties.
Scientific Research Applications
FR 58664 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chemical reactivity and reaction mechanisms.
Biology: It is used in studies of cellular processes and molecular interactions.
Medicine: It is investigated for its potential therapeutic effects in the treatment of heart failure and other cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and chemical products
Safety and Hazards
Preparation Methods
The synthesis of FR 58664 involves a series of chemical reactions that result in the formation of its complex molecular structure. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through various chemical reactions such as alkylation, acylation, and condensation.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of FR 58664.
Functional Group Modifications:
Industrial production methods for FR 58664 are designed to optimize yield and purity while minimizing production costs. These methods often involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
FR 58664 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of FR 58664 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Mechanism of Action
The mechanism of action of FR 58664 involves its interaction with specific molecular targets in the body. It exerts its effects by modulating the activity of certain enzymes and receptors involved in cardiovascular function. The pathways involved in its mechanism of action include the regulation of ion channels, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
FR 58664 can be compared with other similar compounds used in the treatment of heart failure, such as:
Digoxin: A well-known cardiac glycoside used to treat heart failure and atrial fibrillation.
Milrinone: A phosphodiesterase inhibitor used to improve heart contractility.
Levosimendan: A calcium sensitizer used to enhance cardiac function.
FR 58664 is unique in its chemical structure and mechanism of action, which may offer advantages in terms of efficacy and safety compared to these similar compounds .
Properties
IUPAC Name |
6-bromo-2,3,4-trifluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJNEERVRJOBPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350792 |
Source
|
Record name | 6-bromo-2,3,4-trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122375-82-0 |
Source
|
Record name | 6-Bromo-2,3,4-trifluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122375-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-2,3,4-trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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